Lipophilicity (logP) Differentiation: 2,4-Dimethyl-N-(propan-2-yl)aniline Hydrochloride vs. N-Isopropyl-2,6-dimethylaniline
The hydrochloride salt of 2,4-dimethyl-N-(propan-2-yl)aniline exhibits a measured logP of 3.477, compared to a logP of 3.197 reported for the free base of the 2,6-dimethyl regioisomer N-isopropyl-2,6-dimethylaniline (CAS 61685-01-6). This difference of ΔlogP ≈ +0.28 log units for the target compound (even as the salt form, which typically depresses logP relative to the free base) indicates that the 2,4-dimethyl substitution pattern imparts measurably higher lipophilicity than the 2,6-dimethyl isomer [1][2]. Higher lipophilicity directly influences membrane permeation, formulation partitioning, and bioavailability in agrochemical active ingredients derived from this intermediate, making the 2,4-isomer preferable for active-ingredient series requiring enhanced lipid solubility [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.477 (hydrochloride salt, measured) |
| Comparator Or Baseline | N-isopropyl-2,6-dimethylaniline (CAS 61685-01-6): logP = 3.197 (free base, calculated/measured) |
| Quantified Difference | ΔlogP ≈ +0.28 (target salt more lipophilic than comparator free base) |
| Conditions | Computed and measured partition coefficients; data from ChemBase (target) and ChemSrc/yybyy (comparator) [1][2]. |
Why This Matters
Procurement of the correct 2,4-isomer ensures the intended physicochemical profile of the final agrochemical active ingredient, as even modest logP differences can alter cuticular penetration in target pests.
- [1] ChemBase. N-isopropyl-2,4-dimethylaniline hydrochloride – logP 3.477, CAS 1211024-44-0. https://www.chembase.cn View Source
- [2] yybyy.com. 2,6-Dimethyl-N-propan-2-ylaniline – Physicochemical Data, CAS 61685-01-6, logP 3.1967. https://www.yybyy.com View Source
- [3] Mitsui Chemicals, Inc. Insecticide for Agricultural or Horticultural Use and Method of Use Thereof. U.S. Patent Application Publication US 2013/0066114 A1, March 14, 2013. View Source
